molecular formula C24H31N3O2 B593392 1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide CAS No. 1400742-48-4

1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide

Cat. No.: B593392
CAS No.: 1400742-48-4
M. Wt: 393.5 g/mol
InChI Key: XFZLBNDGZVRJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

ATHPINACA isomer 2 undergoes various chemical reactions, including:

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of ATHPINACA isomer 2 .

Biological Activity

1-[(Tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide, commonly referred to as ATHPINACA, is a synthetic cannabinoid with a complex molecular structure that includes a tetrahydro-2H-pyran moiety and a tricyclic decahydro structure. This compound has garnered attention for its potential therapeutic applications and biological activities, particularly in relation to cannabinoid receptors.

  • Molecular Formula : C24H31N3O2
  • Molecular Weight : 393.5 g/mol
  • Boiling Point : Approximately 625.4 °C
  • Density : 1.44 g/cm³
  • Solubility :
    • DMF: 30 mg/ml
    • DMSO: 1 mg/ml
    • Ethanol: 25 mg/ml
PropertyValue
Molecular Weight393.5 g/mol
Boiling Point625.4 °C
Density1.44 g/cm³
SolubilityDMF (30 mg/ml), DMSO (1 mg/ml), Ethanol (25 mg/ml)

Biological Activity

ATHPINACA exhibits significant biological activity primarily as a cannabinoid receptor agonist, interacting with both CB1 and CB2 receptors. This interaction is crucial for its pharmacological effects.

ATHPINACA is believed to bind to the CB1 receptor, which is predominantly found in the central nervous system (CNS). This binding mimics the effects of Δ9-tetrahydrocannabinol (THC), leading to psychoactive effects such as euphoria and altered sensory perception. Notably, ATHPINACA may demonstrate a higher affinity for the CB1 receptor compared to THC, potentially resulting in more pronounced effects .

Pharmacological Effects

Research indicates that ATHPINACA may provide analgesic effects without the adverse side effects commonly associated with other cannabinoids . Its unique structural features contribute to its binding affinity and selectivity toward cannabinoid receptors, making it a candidate for further pharmacological studies.

Study on Binding Affinity

A study utilized radiolabeled ligands to assess the binding affinity of ATHPINACA to cannabinoid receptors in vitro. Results indicated that ATHPINACA demonstrated selective binding characteristics, which could be advantageous for therapeutic applications aimed at reducing pain and inflammation without significant CNS side effects .

Comparative Analysis with Similar Compounds

ATHPINACA shares structural similarities with other cannabinoid receptor agonists, which influences its pharmacological properties:

Compound NameStructure FeaturesBiological Activity
N-(1-adamantyl)-1-pentylindazole-3-carboxamideAdamantane moietyCannabinoid receptor agonist
5F-MDMB-PICAFluorinated derivativePotent CB receptor agonist
AB-PINACASimilar indazole structureCannabinoid receptor agonist

This comparative analysis highlights how variations in functional groups and substituents can significantly impact the pharmacological properties and receptor selectivity of cannabinoid derivatives .

Potential Applications

The biological activity of ATHPINACA suggests various potential applications in therapeutic contexts, particularly in pain management and anti-inflammatory treatments. Its selective action on cannabinoid receptors positions it as a promising candidate for research into new analgesics that minimize psychoactive side effects.

Properties

CAS No.

1400742-48-4

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(2-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide

InChI

InChI=1S/C24H31N3O2/c28-24(25-22-18-10-16-9-17(12-18)13-19(22)11-16)23-20-3-1-2-4-21(20)27(26-23)14-15-5-7-29-8-6-15/h1-4,15-19,22H,5-14H2,(H,25,28)

InChI Key

XFZLBNDGZVRJNJ-UHFFFAOYSA-N

SMILES

C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC45CC6CC(C4)CC(C6)C5

Canonical SMILES

C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC4C5CC6CC(C5)CC4C6

Synonyms

AD-THPINACA; Adamantyl-THPINACA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.